(-)-camphorcarboxylic acid
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Overview
Description
(-)-camphorcarboxylic acid, also known as d-Camphocarboxylic acid, is a heterocyclic organic compound with the molecular formula C₁₁H₁₆O₃. It is a derivative of camphor and features a bicyclic structure with a carboxylic acid functional group. This compound is known for its unique chemical properties and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
(-)-camphorcarboxylic acid can be synthesized through several methods:
Oxidation of Camphor: One common method involves the oxidation of camphor using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Hydrolysis of Camphor Derivatives: Another method involves the hydrolysis of camphor derivatives, such as camphor nitriles or camphor amides, in the presence of acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(-)-camphorcarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alcohols, amines, and acid chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of higher carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of esters, amides, or other functional derivatives.
Scientific Research Applications
(-)-camphorcarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (-)-camphorcarboxylic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Chemical Reactivity: Its carboxylic acid group can participate in various chemical reactions, influencing its biological and chemical activities
Comparison with Similar Compounds
(-)-camphorcarboxylic acid can be compared with other similar compounds, such as:
Camphor: Both compounds share a bicyclic structure, but this compound has an additional carboxylic acid group, making it more reactive.
Camphorquinone: This compound is an oxidized form of camphor and lacks the carboxylic acid group, resulting in different chemical properties.
Bornane-2,3-dione: Similar in structure but with different functional groups, leading to distinct reactivity and applications .
Conclusion
This compound is a versatile compound with significant importance in various scientific fields Its unique structure and reactivity make it valuable for research and industrial applications
Properties
CAS No. |
18530-29-5 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
(1S,2R,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+,11+/m0/s1 |
InChI Key |
XNMVAVGXJZFTEH-MVKOHCKWSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)[C@H](C2=O)C(=O)O |
SMILES |
CC1(C2CCC1(C(=O)C2C(=O)O)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2C(=O)O)C)C |
Origin of Product |
United States |
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